4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions could potentially target the pyrimidine ring or the thiazole ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could be studied to understand its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new agrochemicals or materials. Its stability and reactivity could make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(4-ethylphenyl)-N-(5-ethyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(difluoromethyl)pyrimidin-2-amine
Uniqueness
The uniqueness of 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine lies in its specific combination of functional groups. The presence of the trifluoromethyl group, in particular, can significantly influence its chemical properties and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H15F3N4S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15F3N4S/c1-3-11-4-6-12(7-5-11)13-8-14(17(18,19)20)23-15(22-13)24-16-21-9-10(2)25-16/h4-9H,3H2,1-2H3,(H,21,22,23,24) |
InChI Key |
WWPDJOOGJWHDBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=NC=C(S3)C)C(F)(F)F |
Origin of Product |
United States |
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